molecular formula C16H16N2O2S B10955568 N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide

Cat. No.: B10955568
M. Wt: 300.4 g/mol
InChI Key: FFZHEEPIMCAKIX-UHFFFAOYSA-N
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Description

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring substituted with cyano, ethyl, and methyl groups, and an acetamide moiety linked to a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The cyano, ethyl, and methyl groups are introduced onto the thiophene ring through substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the substituted thiophene with acetic anhydride or a similar reagent.

    Attachment of the Phenoxy Group: The final step involves the reaction of the intermediate compound with phenol or a phenoxy derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C16H16N2O2S/c1-3-13-11(2)21-16(14(13)9-17)18-15(19)10-20-12-7-5-4-6-8-12/h4-8H,3,10H2,1-2H3,(H,18,19)

InChI Key

FFZHEEPIMCAKIX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)COC2=CC=CC=C2)C

Origin of Product

United States

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